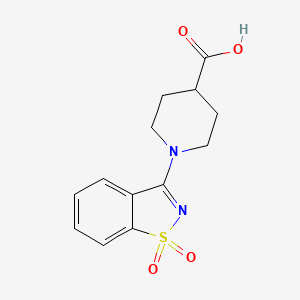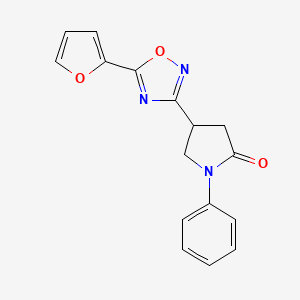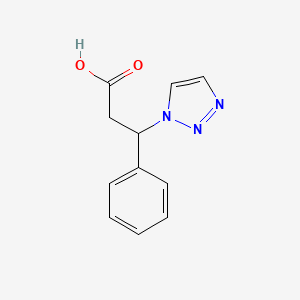
3-フェニル-3-(トリアゾール-1-イル)プロパン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-3-(triazol-1-yl)propanoic acid is an organic compound that features a phenyl group, a triazole ring, and a propanoic acid moiety
科学的研究の応用
3-Phenyl-3-(triazol-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known to interact with their targets through hydrogen bonding and hydrophobic interactions . These interactions can lead to changes in the function of the target proteins, thereby affecting the biological processes they are involved in .
Biochemical Pathways
It is known that triazole derivatives can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that triazole compounds can interact with and affect multiple biochemical pathways.
Pharmacokinetics
Triazole compounds are known for their excellent therapeutic index and safety profile . These properties suggest that they may have favorable pharmacokinetic properties, including good absorption and distribution, efficient metabolism, and effective excretion, which can impact their bioavailability.
Result of Action
Some triazole derivatives have been found to exhibit antimicrobial activity and promote growth in certain plants . This suggests that 3-Phenyl-3-(triazol-1-yl)propanoic acid may have similar effects, depending on its specific targets and mode of action.
Action Environment
The biological activity of triazole compounds can be influenced by various factors, including the concentration of the compound, the presence of other compounds, and the specific conditions of the biological system .
生化学分析
Biochemical Properties
The 3-Phenyl-3-(triazol-1-yl)propanoic acid, like other triazoles, is capable of interacting with a variety of enzymes and receptors in the biological system
Cellular Effects
Triazole derivatives have been found to exhibit a range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Molecular Mechanism
Triazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
Triazoles are known for their high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Dosage Effects in Animal Models
Triazole derivatives have been found to exhibit various biological activities at different dosages .
Metabolic Pathways
Triazoles are known to interact with a variety of enzymes and receptors in the biological system .
Transport and Distribution
Triazoles are known to bind readily in the biological system with a variety of enzymes and receptors .
Subcellular Localization
Triazoles are known to interact with a variety of enzymes and receptors in the biological system .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Phenyl-3-(triazol-1-yl)propanoic acid typically involves the reaction of phenylacetic acid with triazole derivatives under specific conditions. One common method includes the use of a bifunctional catalyst such as glycine, which facilitates the formation of the desired product in a single isomer form .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as refluxing in water solution and the use of specific catalysts to drive the reaction to completion .
化学反応の分析
Types of Reactions: 3-Phenyl-3-(triazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
類似化合物との比較
- 3-(4-Ethoxyphenyl)-2-phenyl-2-propenoic acid
- 3-(4-Methoxyphenyl)-2-phenyl-2-propenoic acid
- 3-(4-Isopropylphenyl)-2-phenyl-2-propenoic acid
Uniqueness: 3-Phenyl-3-(triazol-1-yl)propanoic acid is unique due to the presence of both a phenyl group and a triazole ring, which confer distinct chemical and biological properties. The triazole ring, in particular, is known for its ability to engage in various interactions with biological targets, making this compound a valuable scaffold in drug design and development .
特性
IUPAC Name |
3-phenyl-3-(triazol-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c15-11(16)8-10(14-7-6-12-13-14)9-4-2-1-3-5-9/h1-7,10H,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEYHLZQURGIHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)N2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2003011-44-5 |
Source


|
| Record name | 3-phenyl-3-(1H-1,2,3-triazol-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-ethyl 2-(2-cyano-3-(5-methylthiophen-2-yl)acrylamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2433086.png)
![3-allyl-9-(4-bromophenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2433087.png)
![4-[(1-Hydroxypyridin-1-ium-2-yl)methyl]-2,8-bis(trifluoromethyl)quinoline](/img/new.no-structure.jpg)
![ethyl 6-chloro-4-[(4-chlorophenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate](/img/structure/B2433090.png)
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2433091.png)
![2,2-dichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2433094.png)
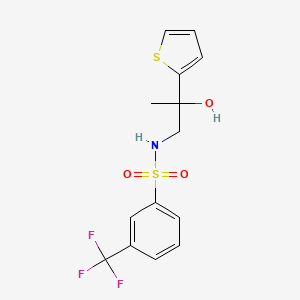
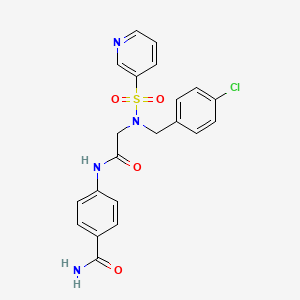
![Tert-butyl 6-amino-7,7-dimethyl-2-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B2433099.png)
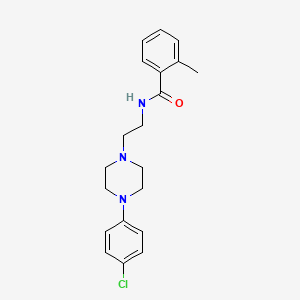
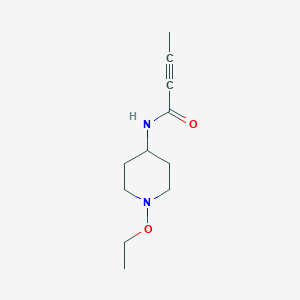
![N-(benzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2433106.png)
